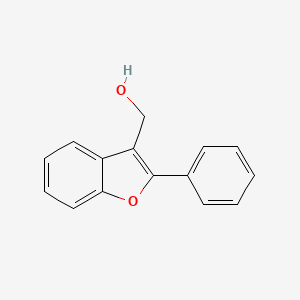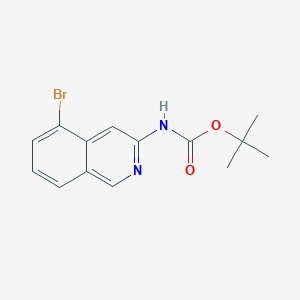
(2-Phenylbenzofuran-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylbenzofuran-3-yl)methanol is an organic compound with the molecular formula C15H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylbenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylacetic acid derivatives and benzofuran intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Phenylbenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration can occur at the phenyl ring, facilitated by reagents like bromine or nitric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation
Major Products:
Oxidation: (2-Phenylbenzofuran-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism by which (2-Phenylbenzofuran-3-yl)methanol exerts its effects is primarily through its interaction with free radicals. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups and the benzofuran ring structure, which stabilizes the resulting radicals .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, known for its diverse biological activities.
2-Phenylbenzofuran: A closely related compound with similar structural features but lacking the methanol group.
3-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 3-position instead of the methanol group
Uniqueness: (2-Phenylbenzofuran-3-yl)methanol is unique due to the presence of both the benzofuran ring and the methanol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(2-phenyl-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI-Schlüssel |
HROPMIYNPWJHKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)




![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)



